molecular formula C22H21ClN4O4S B6522854 N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 919062-85-4

N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No.: B6522854
CAS No.: 919062-85-4
M. Wt: 472.9 g/mol
InChI Key: USFCUMOOFSFZLC-UHFFFAOYSA-N
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Description

N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0972040 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-acetyl-7'-chloro-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-13-7-9-16(10-8-13)31-12-11-26-19-17(5-4-6-18(19)23)22(20(26)30)27(15(3)29)25-21(32-22)24-14(2)28/h4-10H,11-12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFCUMOOFSFZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Acetyl Group : Enhances lipophilicity and bioavailability.
  • Chloro Group : Often associated with increased potency in pharmacological applications.
  • Thiadiazole Ring : Known for various biological activities including antimicrobial and antitumor effects.

Structural Formula

\text{N 3 acetyl 7 chloro 1 2 4 methylphenoxy ethyl 2 oxo 1 2 dihydro 3 H spiro indole 3 2 1 3 4 thiadiazole 5 yl}acetamide}

Antitumor Activity

Research indicates that compounds similar to N-{3'-acetyl-7-chloro...} exhibit significant antitumor properties. A study conducted by Fayad et al. (2024) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The study highlighted that certain derivatives of thiadiazoles showed promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Properties

The presence of the thiadiazole moiety in the structure suggests potential antimicrobial activity. Thiadiazoles are known to exhibit activity against a range of pathogens. For instance, benzamide derivatives have been reported to show moderate to high potency against bacterial strains .

The proposed mechanisms through which N-{3'-acetyl-7-chloro...} exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes essential for cancer cell survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that could mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Case Study: Antitumor Efficacy

In a notable case study published in 2024, researchers evaluated the efficacy of a compound structurally related to N-{3'-acetyl-7-chloro...} on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

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